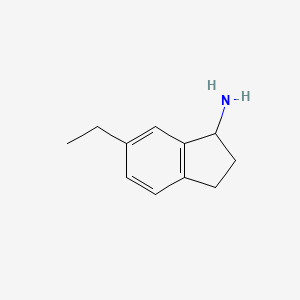

6-Ethyl-2,3-dihydro-1H-inden-1-amine

Description

Overview of Dihydroindene Scaffolds in Organic Synthesis

The dihydroindene scaffold is a privileged structure in organic synthesis, frequently incorporated into the design of pharmaceuticals and other biologically active molecules. This framework is essentially a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The versatility of the dihydroindene core allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. The inherent strain and conformational rigidity of the fused ring system can impart favorable properties to molecules containing this scaffold, such as enhanced binding affinity to biological targets and improved metabolic stability.

Significance of Chiral Indane Amines as Advanced Synthetic Intermediates

Chiral indane amines, such as 6-Ethyl-2,3-dihydro-1H-inden-1-amine, are particularly important as advanced synthetic intermediates. The presence of a stereocenter at the carbon bearing the amino group allows for the synthesis of enantiomerically pure target molecules. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

The asymmetric synthesis of chiral amines is a well-established field, with numerous methods developed for their preparation in high enantiomeric excess. researchgate.net These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Chiral indane amines serve as versatile building blocks that can be elaborated into more complex molecular architectures, finding application in the synthesis of agrochemicals, fine chemicals, and active pharmaceutical ingredients. yale.edu

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be inferred from its structure and data available from chemical suppliers. The (S)-enantiomer of the compound is identified by the CAS number 1213353-97-9. bldpharm.com

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| CAS Number (S)-enantiomer | 1213353-97-9 |

Synthesis of this compound

The synthesis of this compound would likely proceed through the corresponding ketone, 6-Ethyl-2,3-dihydro-1H-inden-1-one. A common and effective method for converting a ketone to a primary amine is through reductive amination. This process typically involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the amine.

For the synthesis of a chiral amine like (S)-6-Ethyl-2,3-dihydro-1H-inden-1-amine, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral reducing agent or a chiral auxiliary to induce stereoselectivity in the reduction of the imine intermediate. researchgate.net

Research Applications of the Dihydroindene Scaffold

While specific research applications for this compound are not widely reported, the dihydroindene scaffold to which it belongs is a key component in various areas of therapeutic research. For instance, derivatives of the indane structure have been investigated for their potential as pharmaceuticals. The rigid nature of the indane core makes it an attractive scaffold for the design of molecules that can selectively interact with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

6-ethyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C11H15N/c1-2-8-3-4-9-5-6-11(12)10(9)7-8/h3-4,7,11H,2,5-6,12H2,1H3 |

InChI Key |

XQNMMHWBKPQNGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(CCC2N)C=C1 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of Indane Amines

Functional Group Interconversions on the Indane Amine Scaffold

The primary amine group is a key locus for chemical modification, enabling the introduction of diverse functionalities through various reactions.

The primary amine of 6-Ethyl-2,3-dihydro-1H-inden-1-amine readily undergoes acylation with reagents like acyl chlorides and anhydrides to form stable amide derivatives. mnstate.edu This transformation is not only a common method for synthesizing new compounds but also serves as a crucial protecting group strategy in multi-step syntheses. google.comscilit.com

One notable example is trifluoroacetylation. The reaction of an indane amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride, yields an N-trifluoroacetamide. google.com This particular derivatization is advantageous because the trifluoroacetyl group is a robust protecting group that can endure various reaction conditions, particularly electrophilic aromatic substitutions like Friedel-Crafts reactions. researchgate.net The high reactivity of reagents like trifluoroacetic anhydride, however, requires careful control. google.com Alternative, milder reagents have been developed to facilitate this transformation with high yields and without racemization at chiral centers. google.comresearchgate.net

The choice of derivatization agent can be tailored for specific analytical or synthetic goals. A variety of reagents have been developed for amine derivatization to enhance properties such as chromatographic separation or ionization efficiency. nih.govsigmaaldrich.com

| Acylating Agent | Product Type | Primary Purpose | Reference |

|---|---|---|---|

| Acetyl Chloride | N-Acetamide | Synthesis, Protection | youtube.com |

| Trifluoroacetic Anhydride | N-Trifluoroacetamide | Protecting Group (stable) | google.comresearchgate.net |

| Dansyl Chloride | N-Dansyl Sulfonamide | Fluorescence Labeling, LC-MS Analysis | nih.gov |

| Fmoc-Cl | N-Fmoc Carbamate | Protection, LC-MS Analysis | nih.gov |

The nitrogen atom in the amine group can exist in various oxidation states, from -3 in amines to +5 in nitrate (B79036) esters. libretexts.org Direct oxidation of primary amines can be complex, potentially yielding a mixture of products including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidant and reaction conditions. The oxidation of tertiary amines to amine oxides is a more common and controlled transformation. libretexts.org For a primary amine like that in the indane scaffold, selective oxidation requires carefully chosen reagents to avoid over-oxidation or side reactions.

Conversely, while the synthesis of indane amines often involves the reduction of an oxime or a similar precursor, the primary amine functionality itself is already in a low oxidation state and is not typically subject to further reduction. google.com Reductive amination, a process where a ketone or aldehyde is converted to an amine, is a powerful synthetic tool for forming primary, secondary, or tertiary amines, but it is a method of synthesis rather than a post-synthetic modification of the amine itself. mnstate.eduyoutube.com

Regioselective Functionalization of the Aromatic Ring System

Modifying the benzene (B151609) ring of the indane scaffold allows for the tuning of electronic and steric properties. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents—the ethyl group and the (typically protected) aminoindan core.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.org These reactions, categorized as alkylations and acylations, proceed via an electrophilic aromatic substitution mechanism, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). mt.commasterorganicchemistry.com

For a substrate such as this compound, direct Friedel-Crafts reaction is problematic because the primary amine is a Lewis base that would irreversibly complex with the Lewis acid catalyst, deactivating the ring. Therefore, the amine group must first be protected, for example, as an N-trifluoroacetamide. researchgate.net

Once the amine is protected, the regioselectivity of the substitution is directed by the existing substituents. The ethyl group at the C-6 position is an activating, ortho-, para- directing group. The fused, saturated five-membered ring also acts as an activating alkyl substituent. In a related N-protected 2-aminoindan (B1194107) system, sequential Friedel-Crafts acetylations were shown to be highly regioselective, introducing acyl groups onto the aromatic ring. researchgate.net For the 6-ethyl derivative, the incoming electrophile would be directed primarily to the positions ortho and para to the most activating groups, with steric hindrance also playing a significant role in determining the final product distribution.

| Reaction Type | Electrophile Source | Catalyst | Expected Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | AlCl₃ | Aryl Ketone | researchgate.netsigmaaldrich.com |

| Alkylation | Ethyl Chloride (CH₃CH₂Cl) | AlCl₃ / FeCl₃ | Alkylated Arene | mt.comlibretexts.org |

Halogenation is another important electrophilic aromatic substitution that introduces chlorine, bromine, or iodine atoms onto the aromatic ring. The inherent directing effects of the substituents on this compound would favor halogenation at specific positions. However, modern synthetic methods increasingly rely on catalysts to override these natural tendencies and achieve high regioselectivity for a desired isomer. nih.govresearchgate.net

Metal-free halogenation using N-halosuccinimides (NCS for chlorination, NBS for bromination) in specialized solvents like hexafluoroisopropanol (HFIP) can provide excellent yields and regioselectivity under mild conditions. researchgate.net The choice of catalyst and reaction conditions can finely tune the electronic nature of the halogenating species, allowing for selective substitution even on complex molecules. kyoto-u.ac.jp For instance, certain catalytic systems can promote para-halogenation with high selectivity. amanote.com This control is critical for building complex molecules where specific substitution patterns are required.

Formation of Complex Molecular Architectures from Indane Amines

The 2,3-dihydro-1H-inden-1-amine framework serves as a valuable building block for the synthesis of more elaborate molecular structures. ontosight.ai The combination of a chiral center, a reactive primary amine, and a functionalizable aromatic ring makes it a versatile scaffold for creating diverse chemical entities.

The primary amine can act as a nucleophile to form imines, amides, or sulfonamides, which can then undergo further intramolecular reactions, such as cyclizations, to form fused heterocyclic systems. For example, related indane structures, like indane-1,3-dione, are known to participate in reactions that form complex spiro-compounds. nih.govnih.gov Similarly, the amine of this compound can be used as a key component in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. These strategies enable the construction of novel polycyclic architectures with potential applications in materials science and medicinal chemistry.

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives from primary amines is a well-established and straightforward transformation. For this compound, these derivatives are readily prepared by reacting the amine with a suitable isocyanate or isothiocyanate, respectively. This reaction typically proceeds under mild conditions, often at room temperature in an inert solvent like tetrahydrofuran (B95107) (THF), to yield the corresponding N-substituted urea or thiourea in high yields.

The general reaction involves the nucleophilic attack of the amino group of the indane amine on the electrophilic carbon atom of the isocyanate or isothiocyanate. The versatility of this method allows for the introduction of a wide array of substituents (R groups) on the terminal nitrogen atom, enabling the systematic modification of the compound's physicochemical properties.

General Reaction Scheme for Urea and Thiourea Synthesis

Figure 1: General reaction scheme for the synthesis of urea (X=O) and thiourea (X=S) derivatives of this compound.

The table below illustrates a range of potential urea and thiourea derivatives that can be synthesized from this compound using this methodology.

| Derivative Type | Reagent (R-N=C=X) | 'R' Group | Product Name |

|---|---|---|---|

| Urea | Phenyl isocyanate | Phenyl | 1-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-3-phenylurea |

| Urea | 4-Chlorophenyl isocyanate | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(6-ethyl-2,3-dihydro-1H-inden-1-yl)urea |

| Urea | Methyl isocyanate | Methyl | 1-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-3-methylurea |

| Thiourea | Phenyl isothiocyanate | Phenyl | 1-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-3-phenylthiourea |

| Thiourea | Allyl isothiocyanate | Allyl | 1-Allyl-3-(6-ethyl-2,3-dihydro-1H-inden-1-yl)thiourea |

| Thiourea | Ethyl isothiocyanate | Ethyl | 1-Ethyl-3-(6-ethyl-2,3-dihydro-1H-inden-1-yl)thiourea |

Integration into Diverse Heterocyclic Systems

The primary amine functionality of this compound also serves as a key building block for the synthesis of various heterocyclic compounds. By reacting with appropriate polyfunctional reagents, the indane amine can be integrated into a wide range of ring systems, leading to novel and structurally diverse molecules.

One common strategy involves the reaction of the amine with dicarbonyl compounds or their equivalents. For instance, the Paal-Knorr synthesis allows for the construction of pyrrole (B145914) rings. In this reaction, a primary amine is condensed with a 1,4-dicarbonyl compound under acidic or thermal conditions. The reaction proceeds via the formation of a di-imine intermediate, followed by cyclization and dehydration to afford the N-substituted pyrrole.

Illustrative Paal-Knorr Pyrrole Synthesis

Figure 2: Paal-Knorr synthesis of an N-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)pyrrole derivative from a 1,4-dicarbonyl compound.

Similarly, reactions with 1,5-dicarbonyl compounds can lead to the formation of seven-membered heterocyclic rings, such as diazepines. These condensation reactions significantly expand the chemical space accessible from this compound, allowing for its incorporation into a variety of pharmacologically relevant scaffolds.

The table below presents examples of heterocyclic systems that could be synthesized using the indane amine as a starting material.

| Heterocyclic System | Co-reactant | Reaction Type | Potential Product |

|---|---|---|---|

| Pyrrole | Hexane-2,5-dione | Paal-Knorr Synthesis | 1-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-2,5-dimethyl-1H-pyrrole |

| Pyrrole | 1,4-Diphenylbutane-1,4-dione | Paal-Knorr Synthesis | 1-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-2,5-diphenyl-1H-pyrrole |

| Diazepine | Glutaraldehyde | Condensation | Substituted Dihydro-1H-diazepine |

| Imidazolidine | Glyoxal and Formaldehyde | Condensation | Substituted Imidazolidine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed map of the molecular framework can be constructed.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 6-Ethyl-2,3-dihydro-1H-inden-1-amine provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The ethyl group substituent on the benzene (B151609) ring gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling. The protons on the five-membered cyclopentyl ring, particularly the diastereotopic protons at C-2 and C-3, exhibit complex splitting patterns due to their distinct stereochemical environments. The methine proton at C-1, adjacent to the amine group, appears as a multiplet due to coupling with the C-2 protons. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-NH₂) | ~4.2 - 4.4 | Triplet (t) | ~7.5 |

| H-2 (CH₂) | ~1.9 - 2.1 and ~2.4 - 2.6 | Multiplet (m) | - |

| H-3 (CH₂) | ~2.8 - 3.1 | Multiplet (m) | - |

| H-4 (Ar-H) | ~7.2 - 7.3 | Doublet (d) | ~7.6 |

| H-5 (Ar-H) | ~7.0 - 7.1 | Doublet (d) | ~7.6 |

| H-7 (Ar-H) | ~7.1 - 7.2 | Singlet (s) | - |

| Ethyl CH₂ | ~2.6 - 2.7 | Quartet (q) | ~7.6 |

| Ethyl CH₃ | ~1.2 - 1.3 | Triplet (t) | ~7.6 |

Note: Predicted values are based on analyses of structurally similar indane derivatives. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and chemical environment. In proton-decoupled mode, each unique carbon atom typically appears as a single line. The spectrum for this compound is expected to show 11 distinct signals, corresponding to its 11 carbon atoms, assuming no accidental overlap. The aromatic carbons resonate in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the indane and ethyl groups appear in the upfield region (δ 10-60 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH-NH₂) | ~58 - 62 |

| C-2 (CH₂) | ~30 - 34 |

| C-3 (CH₂) | ~33 - 37 |

| C-3a (Quaternary Ar-C) | ~143 - 146 |

| C-4 (Ar-CH) | ~125 - 128 |

| C-5 (Ar-CH) | ~124 - 127 |

| C-6 (Quaternary Ar-C) | ~142 - 145 |

| C-7 (Ar-CH) | ~121 - 124 |

| C-7a (Quaternary Ar-C) | ~145 - 148 |

| Ethyl CH₂ | ~28 - 31 |

Note: Predicted values are based on analyses of structurally similar indane derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For instance, it would show a cross-peak between the ethyl group's CH₂ and CH₃ protons. It would also map the connectivity of the aliphatic protons within the five-membered ring (H-1, H-2, and H-3) and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons. For example, HMBC would show correlations from the ethyl CH₂ protons to the aromatic C-6, C-5, and C-7 carbons, confirming the position of the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. For this compound, the key functional groups are the primary amine (NH₂), the aromatic ring, and the aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| N-H (Primary Amine) | Scissoring (Bend) | 1580 - 1650 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a clear indicator of the primary amine group. The strong absorptions just below 3000 cm⁻¹ confirm the presence of saturated C-H bonds in the ethyl and indane moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. For this compound (C₁₁H₁₅N), the nominal molecular weight is 161 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 161. As an odd-electron species containing one nitrogen atom, this adheres to the nitrogen rule. The fragmentation is dominated by pathways that lead to stable carbocations. A primary fragmentation pathway for aliphatic amines is the α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. In this case, cleavage of the C1-C2 bond would lead to the loss of a C₉H₉ fragment, but the most characteristic fragmentation would be the loss of the indane ring structure to form a stable iminium cation.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 146 | [M - NH]⁺ | Loss of the amino radical |

| 132 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 117 | [C₉H₉]⁺ | Tropylium ion or related isomer from the indane core |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined. wikipedia.org

For this compound, a successful crystallographic analysis would provide definitive, high-resolution data on:

Bond lengths and angles: Precise measurements for all bonds (C-C, C-N, C-H) and angles within the molecule.

Conformation: The exact puckering of the five-membered ring and the orientation of the ethyl and amine substituents relative to the indane ring system. nih.govnih.gov

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if a chiral sample is crystallized.

Intermolecular interactions: Identification of hydrogen bonding patterns involving the amine group and other non-covalent interactions that dictate the crystal packing.

As of this writing, a publicly available crystal structure for this compound has not been reported. However, if such data were obtained, it would be presented in a standardized format, including crystallographic parameters as shown in the hypothetical table below.

Table 5: Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅N |

| Formula Weight | 161.24 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Hypothetical Values |

| α, β, γ (°) | Hypothetical Values |

| Volume (ų) | Hypothetical Value |

| Z (molecules/unit cell) | Hypothetical Value |

This technique would provide the ultimate confirmation of the structural assignments derived from the spectroscopic methods discussed above.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to calculate molecular geometries, energies, and other properties with a high degree of accuracy. nih.govnih.gov For 6-Ethyl-2,3-dihydro-1H-inden-1-amine, DFT calculations can provide a detailed understanding of its electronic distribution and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key indicators of a molecule's chemical reactivity and stability. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. dergipark.org.trthaiscience.info

For an aromatic amine like 1-aminoindane, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these regions. The LUMO is generally distributed over the aromatic ring system. The introduction of an ethyl group at the 6-position is expected to have a minor electron-donating effect, which might slightly raise the HOMO energy and minimally alter the HOMO-LUMO gap.

Table 1: Illustrative Frontier Orbital Energies for Aromatic Amines Data presented is representative of typical aromatic amines and serves as an estimation for illustrative purposes.

| Parameter | Energy (eV) | Significance |

| EHOMO | ~ -5.2 eV | Electron-donating capability |

| ELUMO | ~ -0.6 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.6 eV | Chemical reactivity and stability |

This interactive table provides representative values for frontier molecular orbitals in aromatic amines, illustrating the concepts of electron donation/acceptance capability and chemical stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. dergipark.org.trresearchgate.net Green areas indicate neutral potential.

In this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom, corresponding to the lone pair of electrons. This site would be the primary target for electrophiles. Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive electrostatic potential, making them sites for potential nucleophilic interaction or hydrogen bonding. nih.govresearchgate.net The aromatic ring would show a moderately negative potential due to the π-electron cloud.

Computational methods, including DFT, can accurately calculate the harmonic vibrational frequencies of molecules. q-chem.com These theoretical frequencies are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

A study on the parent compound, 1-aminoindane, utilized DFT calculations at the B3LYP/cc-pVTZ level to analyze its vibrational spectrum. aip.org The calculations were crucial in identifying and distinguishing between two stable conformers of the molecule, which were confirmed by UV-UV hole-burning spectroscopy. aip.orgresearchgate.net For this compound, similar calculations would predict the vibrational modes associated with the indane core, the amine group, and the additional ethyl substituent, aiding in the analysis of its experimental spectra.

Table 2: Key Vibrational Modes and Their Expected Frequencies Frequencies are general ranges for the functional groups present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 |

| N-H (Amine) | Scissoring (Bend) | 1590 - 1650 |

| C-N | Stretch | 1020 - 1250 |

This interactive table outlines the characteristic vibrational frequencies for the main functional groups in this compound, which can be correlated with experimental IR and Raman spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting the UV-Visible absorption spectra of molecules. muni.cz The calculation yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. gaussian.comyoutube.com

Experimental studies on 1-aminoindane using laser-induced fluorescence (LIF) excitation and UV-UV hole-burning spectroscopy have identified the electronic origins (S₀ → S₁) for its two primary conformers. aip.org These experimental values provide a benchmark for theoretical predictions. For this compound, TD-DFT calculations would predict the electronic transitions, primarily π → π* transitions within the aromatic system, which are responsible for its UV absorption.

Table 3: Experimental Electronic Transition Origins for 1-Aminoindane

| Conformer | Wavenumber (cm-1) | Calculated Wavelength (nm) |

| Conformer I | 36,934 | ~270.7 |

| Conformer II | 37,062 | ~269.8 |

This interactive table shows the experimentally determined electronic transition origins for the two conformers of 1-aminoindane, providing a basis for predicting the UV-Visible absorption of its derivatives.

Mechanistic Studies of Reactions Involving Indane Amines

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. libretexts.org

A transition state is the highest energy point along a reaction coordinate, representing an unstable configuration that molecules pass through as they transform from reactants to products. nih.govdntb.gov.ua The energy required to reach this state is the activation energy, which determines the reaction rate. DFT calculations can locate the geometry of transition states and compute their energies, providing a quantitative understanding of a reaction's feasibility and kinetics.

For reactions involving the amine group of this compound, such as acylation or alkylation, computational analysis can elucidate the pathway. For instance, in an acylation reaction, the mechanism would likely be an associative interchange (Ia) or a concerted process. dalalinstitute.comdalalinstitute.com Transition state analysis would reveal the precise geometry at the point of nucleophilic attack by the amine nitrogen on the carbonyl carbon of the acylating agent. This analysis would provide critical information on bond formation and cleavage, charge distribution, and the activation energy barrier, thereby fully characterizing the reaction mechanism.

Due to a lack of specific scientific literature on the computational chemistry of "this compound," it is not possible to provide a detailed article that adheres to the requested outline and content requirements. Extensive searches for research findings on the catalytic cycle, stereoselectivity, conformational analysis, and quantitative structure-activity relationship (QSAR) studies for this particular compound did not yield any specific data or publications.

The requested sections require in-depth analysis based on computational chemistry research, which appears to be unavailable in the public domain for "this compound." Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on these aspects of the specified compound cannot be accomplished at this time.

Research Applications and Synthetic Utility

6-Ethyl-2,3-dihydro-1H-inden-1-amine as a Chiral Building Block in Asymmetric Catalysis

Chiral amines are fundamental components in asymmetric synthesis, serving as catalysts, auxiliaries, or precursors to more complex chiral ligands. nih.gov The rigid bicyclic structure of the indane core, combined with the stereogenic center at the C1-amine position, makes chiral 1-aminoindanes, such as this compound, valuable building blocks for creating a well-defined chiral environment in catalytic processes. nih.govnih.gov

Ligand Precursors in Transition Metal-Catalyzed Asymmetric Reactions

The primary amine functionality of this compound allows for its elaboration into a variety of chiral ligands for transition metal-catalyzed reactions. These ligands play a crucial role in transferring stereochemical information from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products. mdpi.com The ethyl group at the 6-position can influence the steric and electronic properties of the resulting metal complex, potentially fine-tuning its reactivity and selectivity.

Transition metal complexes derived from chiral amine precursors are instrumental in numerous asymmetric transformations, including hydrogenation, C-H functionalization, and cross-coupling reactions. nih.govmdpi.com The development of modular chiral ligands, where components like the indane backbone can be systematically varied, is a key strategy for optimizing catalytic performance. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reactions Utilizing Chiral Ligands

| Reaction Type | Metal Catalyst | Chiral Ligand Class | Potential Product |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium, Rhodium, Ruthenium | Diphosphines, P,N-Ligands | Chiral Alcohols, Amines |

| Asymmetric C-H Functionalization | Palladium, Rhodium | Monophosphines, Amino Acids | Chiral Arylated/Alkylated Compounds |

Organocatalytic Applications of Chiral Indane Amines

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. rsc.org Chiral primary and secondary amines are among the most successful classes of organocatalysts, activating substrates through the formation of transient iminium ions or enamines. mdpi.com While specific studies on this compound as a direct organocatalyst are not extensively documented, the broader class of chiral primary amines derived from scaffolds like cinchona alkaloids and amino acids have proven effective in a wide array of enantioselective reactions. rsc.org These catalysts are advantageous due to their metal-free nature, stability, and affordability. rsc.org

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The indane framework is a core structural motif in many biologically active molecules and natural products. beilstein-journals.org Consequently, functionalized indanes like this compound serve as crucial intermediates for the construction of these more complex targets.

Precursor to Biologically Relevant Indane Derivatives

The amino group on the indane scaffold provides a versatile handle for introducing a wide range of functional groups and for building larger molecular architectures through reactions such as amidation, alkylation, and reductive amination. youtube.comyoutube.com Indanone derivatives, which are precursors to aminoindanes, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.org The synthesis of diverse libraries of indane derivatives is a common strategy in drug discovery programs to explore structure-activity relationships and identify new therapeutic leads. nih.gov

Synthetic Pathways to Advanced Pharmaceutical Intermediates (e.g., Rasagiline and Analogues)

One of the most significant applications of chiral 1-aminoindanes is in the synthesis of drugs for neurodegenerative disorders. (R)-N-propargyl-1-aminoindan, known as Rasagiline, is a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. nih.govgoogle.com The synthesis of Rasagiline and its analogues often starts from 1-indanone, which is converted to 1-aminoindan, resolved into its enantiomers, and then N-alkylated. google.comresearchgate.netderpharmachemica.com

This compound represents a structural analogue of the core intermediate of Rasagiline. The synthesis of Rasagiline derivatives often involves modifying the indane ring to probe interactions with hydrophobic pockets within the MAO-B active site. nih.gov A fragment-based drug design approach, linking the core aminoindan structure to various hydrophobic fragments, is a key strategy for developing new MAO-B inhibitors with improved potency and selectivity. nih.gov The 6-ethyl substituent would be an example of such a hydrophobic modification.

Table 2: General Synthetic Sequence for Rasagiline and Analogues

| Step | Reaction | Starting Material | Intermediate/Product |

|---|---|---|---|

| 1 | Oximation | Substituted 1-Indanone | 1-Indanone Oxime |

| 2 | Reduction | 1-Indanone Oxime | Racemic 1-Aminoindan |

| 3 | Chiral Resolution or Asymmetric Synthesis | Racemic 1-Aminoindan | (R)-1-Aminoindan |

Structure-Activity Relationship (SAR) Studies Enabled by Indane Amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure affects biological activity. nih.gov By synthesizing and evaluating a series of related compounds, researchers can identify key pharmacophoric features and optimize properties like potency, selectivity, and metabolic stability. nih.gov

The synthesis of derivatives of this compound and related indane amines allows for a systematic exploration of the SAR for a given biological target, such as MAO-B. nih.gov Modifications can be made at several positions:

The Amine Group: Altering the substituent on the nitrogen (e.g., propargyl group in Rasagiline) is critical for activity.

The Indane Ring: Substituents on the aromatic portion of the indane ring, such as the 6-ethyl group, can modulate lipophilicity, steric interactions, and electronic properties, thereby influencing binding affinity and selectivity. nih.gov

The Stereochemistry: The absolute configuration at the C1 position is often crucial for biological activity, as seen with the (R)-enantiomer of Rasagiline being the active form.

In the context of MAO-B inhibitors, SAR studies on Rasagiline analogues have shown that introducing hydrophobic fragments can target a specific pocket in the enzyme's entrance cavity, potentially leading to enhanced isoform selectivity. nih.gov The evaluation of compounds like this compound and its N-propargyl derivative would be a logical step in such an SAR campaign to understand the effect of substitution at the 6-position of the indane core. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethyl-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of substituted indene precursors. For example, ethyl-substituted indene derivatives can undergo catalytic hydrogenation or reductive amination under controlled conditions. Key parameters include:

- Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for hydrogenation .

- Temperature : 50–100°C to balance reaction rate and side-product formation .

- Solvent selection : Methanol or ethanol for solubility and stability of intermediates .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .

Q. How can the structural integrity of this compound be confirmed?

- Analytical techniques :

- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with computational predictions (e.g., DFT calculations) to verify substituent positions .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 175.2 for C₁₁H₁₇N) .

- X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case study : Discrepancies in monoamine oxidase (MAO) inhibition potency may arise from:

- Enantiomeric purity : Use chiral HPLC (e.g., Chiralpak IA column) to separate R/S isomers and test individual enantiomers .

- Assay conditions : Standardize protocols (e.g., enzyme concentration, pH) across labs to minimize variability .

- Meta-analysis : Cross-reference data from PubChem, DSSTox, and ECHA to identify outliers .

Q. How does the ethyl substituent influence the compound’s pharmacokinetic properties compared to halogenated analogs?

- Lipophilicity : Calculate logP values (e.g., using MarvinSketch) to compare 6-Ethyl (logP ~2.8) vs. 6-Fluoro (logP ~2.1). Higher lipophilicity may enhance blood-brain barrier permeability .

- Metabolic stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Ethyl groups may reduce oxidative metabolism relative to bromine/iodine substituents .

Q. What computational methods predict receptor binding modes for this compound?

- Molecular docking : Use AutoDock Vina to model interactions with MAO-B (PDB ID: 2V5Z). Focus on hydrophobic pockets accommodating the ethyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.